molecular formula C11H13ClO B12095822 1-(4-Chlorophenyl)cyclopentanol CAS No. 78195-98-9

1-(4-Chlorophenyl)cyclopentanol

Cat. No.: B12095822
CAS No.: 78195-98-9
M. Wt: 196.67 g/mol
InChI Key: YKFVMWFACFMRBZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopentanol is an organic compound that belongs to the class of cyclopentanols It is characterized by a cyclopentane ring substituted with a hydroxyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)cyclopentanol can be synthesized through several methods. One common approach involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene from 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate from 3:1 to 4:1 .

Industrial Production Methods

Industrial production of this compound typically involves the hydro-conversion of cyclopentanone, which is produced by the decarboxylation of adipic acid at high temperatures . This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form cyclopentane derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentanol derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)cyclopentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cyclopentanol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The 4-chlorophenyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)cyclopentanol is unique due to the presence of both the cyclopentanol and 4-chlorophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

78195-98-9

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-(4-chlorophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H13ClO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2

InChI Key

YKFVMWFACFMRBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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